LEP(116-130)(mouse)

Obesity Research Leptin Fragment Screening Metabolic Pharmacology

LEP(116-130)(mouse) is the only C-terminal leptin fragment reported to induce net weight loss rather than merely attenuate weight gain in rodent models, and it acts without activating Ob-Rb-mediated JAK2/STAT3 signaling. - Validated in ob/ob & db/db mice; reduces body weight gain & blood glucose (~100 mg/dL) independent of the long leptin receptor isoform. - Supplied as a synthetic peptide amide (purity ≥98% HPLC), lyophilized, with full analytical QC. - Essential positive control for leptin fragment SAR and non-canonical leptin signaling studies.

Molecular Formula C64H109N19O24S
Molecular Weight 1560.7 g/mol
Cat. No. B612461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEP(116-130)(mouse)
SynonymsSer-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser
Molecular FormulaC64H109N19O24S
Molecular Weight1560.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N
InChIInChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1
InChIKeyYEHDWBRMEXDYLT-RDEOYNLOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in DMSO
Storage-20°C

LEP(116-130)(mouse) Overview


LEP(116-130)(mouse) is a 15-amino acid synthetic peptide amide (Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH₂, MW 1560.73) corresponding to residues 116–130 of secreted mouse leptin [1]. First described by Grasso et al., it was identified as one of three bioactive domains within the C-terminal region of leptin (residues 106–140) capable of reducing body weight and food intake when administered peripherally to leptin-deficient ob/ob mice [2]. Unlike full-length recombinant leptin, this peptide fragment does not require activation of the long isoform of the leptin receptor (Ob-Rb) to exert its metabolic effects, a mechanistic distinction that underlies its unique utility in dissecting non-canonical leptin signaling pathways [3].

Ob-Rb-independent leptin signaling dissection
Synthetic peptide fragment (116–130) of mouse leptin
Reported to support body weight and food intake endpoint studies in ob/ob mice

Why LEP(116-130)(mouse) Is Irreplaceable


LEP(116-130)(mouse) occupies a unique position among leptin-derived peptides due to its combination of Ob-Rb-independent in vivo efficacy and its specific sequence identity within the 106–140 bioactive region. Full-length recombinant leptin requires Ob-Rb-mediated JAK2/STAT3 signaling for its anorectic effects [1]. In contrast, LEP(116-130) fails to activate STAT3 phosphorylation or compete for Ob-Rb binding, yet still produces measurable reductions in body weight and glycemia in both ob/ob and db/db mice . Among the three active C-terminal fragments (106–120, 116–130, 126–140), only LEP(116-130) induced actual weight loss rather than merely attenuating weight gain [2]. Furthermore, while the shorter OB3 peptide (residues 116–122) retains some activity, its efficacy is markedly reduced relative to the parent 116–130 fragment unless chemically optimized [3]. These differentiated properties make generic substitution with other leptin fragments or full-length leptin scientifically invalid for experiments requiring Ob-Rb-independent metabolic modulation or dissection of leptin's fragment-specific bioactivity.

Full-length leptin requires Ob-Rb; substitution may activate canonical STAT3 and confound non-canonical signaling studies.
Fragments 106–120 or 126–140 may only attenuate weight gain rather than induce net weight loss, potentially failing to replicate endpoint direction.
Shorter OB3 peptide (116–122) shows reduced efficacy and is not interchangeable without chemical optimization.

LEP(116-130)(mouse) Comparative Evidence


Superior Weight Loss vs. Adjacent Fragments

In a 28-day head-to-head study in female ob/ob mice, LEP(116-130) was the only fragment among the three active C-terminal peptides to induce actual weight loss rather than merely attenuating weight gain [1]. Mice receiving LEP(116-130) were 3.4% lighter than vehicle controls after 28 days, whereas mice receiving LEP(106-120) and LEP(126-140) were 1.8% and 4.2% heavier than controls, respectively, despite all three peptides reducing food intake by 15% [1].

Weight Loss vs. Adjacent Fragments
Head-to-head
LEP(116-130): 3.4% weight loss vs. vehicle; LEP(106-120): 1.8% heavier; LEP(126-140): 4.2% heavier.
Only fragment inducing net weight loss endpoint
28-day i.p. study, female ob/ob mice
Obesity Research Leptin Fragment Screening Metabolic Pharmacology

Ob-Rb-Independent STAT3 Signaling

LEP(116-130) fails to activate the canonical JAK2/STAT3 signaling pathway downstream of Ob-Rb, in stark contrast to full-length leptin. In 293T cells transfected with Ob-Rb, native leptin at 10 nM significantly induced STAT3 phosphorylation, whereas LEP(116-130) at concentrations up to 1 μM (100-fold higher) produced no detectable p-STAT3 signal . Additionally, LEP(116-130) at 300 μM failed to compete with alkaline phosphatase-leptin fusion protein for Ob-Rb binding [1].

STAT3 Activation Absence
Head-to-head
No p-STAT3 at up to 1 µM vs. leptin 10 nM significant phosphorylation.
Confirms Ob-Rb-independent signaling pathway context
Ob-Rb-transfected 293T cells, western blot
Leptin Receptor Signaling Non-Canonical Pathways JAK2/STAT3 Assay

Efficacy in db/db Mice

LEP(116-130) retains metabolic efficacy in db/db mice that lack functional Ob-Rb, whereas full-length leptin is inactive in this model. Intraperitoneal administration of LEP(116-130) to homozygous female C57BLKS/J-m db/db mice reduced body weight gain and blood glucose levels, but did not affect food intake [1]. This contrasts with full-length leptin, which requires intact Ob-Rb signaling and is ineffective in db/db mice.

Metabolic Effect in db/db Mice
Class-level
Reduced body weight gain and blood glucose; leptin inactive in this model.
Supports Ob-Rb-independent model-response context
db/db mice, quantitative values not detailed
db/db Mouse Model Leptin Resistance Ob-Rb-Independent Pharmacology

Food Intake Suppression in ob/ob Mice

In a 7-day study in female ob/ob mice, LEP(116-130) at 100 μg/mouse/day reduced daily food intake by approximately 30% compared to vehicle controls, whereas native leptin at 10 μg/mouse/day produced a more pronounced anorectic effect . Both compounds significantly inhibited body weight gain, with the cumulative weight increment in the LEP(116-130)-treated group being approximately 40% lower than that of the control group .

Food Intake Reduction
Cross-study
~30% reduction (100 µg/day) vs. leptin more pronounced (10 µg/day).
Partial anorectic endpoint, Ob-Rb-independent
7-day i.p. study, female ob/ob mice
Food Intake Assay ob/ob Mouse Model Leptin Fragment Activity

Blood Glucose Reduction

LEP(116-130) administration significantly reduces blood glucose levels by approximately 100 mg/dL in murine models . This glucose-lowering effect occurs independently of Ob-Rb activation, distinguishing it from the glycemic effects of full-length leptin which are mediated through Ob-Rb-dependent hypothalamic and peripheral mechanisms.

Blood Glucose Reduction
Class-level
~100 mg/dL reduction in murine models.
Ob-Rb-independent glycemic endpoint context
ob/ob and db/db models
Glucose Homeostasis Diabetes Models Metabolic Peptide

LEP(116-130)(mouse) Key Applications


Ob-Rb-Independent Signaling Pathway Studies

Based on the evidence that LEP(116-130) does not activate STAT3 phosphorylation or compete for Ob-Rb binding , this peptide is uniquely suited for experiments designed to identify and characterize non-canonical leptin signaling mechanisms. Researchers can administer LEP(116-130) to ob/ob or db/db mice and measure metabolic outcomes (body weight, food intake, glycemia) without the confounding variable of Ob-Rb-mediated JAK2/STAT3 activation. This application is particularly relevant for studies of leptin resistance, where Ob-Rb signaling is impaired but leptin fragments may retain efficacy [1].

Mapping Leptin Bioactivity Domains

LEP(116-130) serves as the reference standard for the C-terminal bioactive region of leptin. In epitope mapping studies, only three overlapping fragments (106–120, 116–130, and 126–140) produced significant reductions in body weight and food intake, with LEP(116-130) being the only fragment to induce net weight loss rather than merely attenuated weight gain [2]. Researchers screening novel leptin-derived peptides or peptidomimetics should include LEP(116-130) as the positive control for this domain, as its activity profile is quantitatively characterized and reproducible across multiple studies [3].

Metabolic Studies in db/db Mouse Models

Given that LEP(116-130) reduces body weight gain and blood glucose in db/db mice lacking functional Ob-Rb [1], this peptide is the appropriate tool for metabolic pharmacology studies in this widely used model of type 2 diabetes and leptin resistance. Full-length leptin is inactive in db/db mice, making LEP(116-130) the only leptin-derived reagent capable of producing measurable metabolic effects. Studies investigating the therapeutic potential of leptin-related peptides in the context of leptin resistance should therefore select LEP(116-130) over recombinant leptin.

SAR Studies for Fragment Optimization

LEP(116-130) serves as the parent scaffold for structure-activity relationship studies aimed at developing improved leptin agonists. The activity of LEP(116-130) has been mapped to a restricted sequence between residues 116–122 (OB3), and subsequent optimization via D-amino acid substitution (e.g., [D-Leu-4]-OB3) has yielded analogs with enhanced efficacy [3]. For medicinal chemistry and peptide optimization programs, LEP(116-130) provides the validated starting point for SAR campaigns, with quantitative baseline data available for body weight, food intake, and glycemic control against which novel analogs can be benchmarked.

Application
Selection Property
Validation Focus
Ob-Rb-independent signaling studies
Ob-Rb-independent mechanism
STAT3 activation absence review
Leptin bioactivity domain mapping
C-terminal 116–130 reference peptide
Weight loss endpoint benchmarking
Metabolic studies in db/db models
db/db model compatibility
Ob-Rb-independent metabolic response
SAR and fragment optimization
Parent scaffold for 116–130 domain
Endpoint benchmarking across analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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